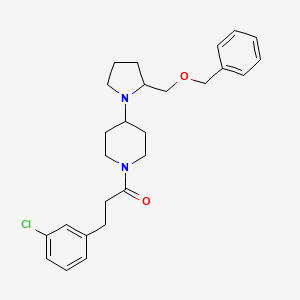

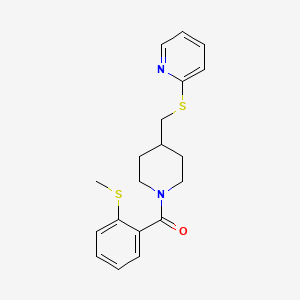

![molecular formula C6H10ClNOS B2835050 3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride CAS No. 2243520-73-0](/img/structure/B2835050.png)

3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is a chemical compound with the CAS Number: 2243520-73-0 . It has a molecular weight of 179.67 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius . Its IUPAC name is 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride .

Synthesis Analysis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Another synthesis method involved the addition of Et3N to a solution of compound 7 in chloroform .Molecular Structure Analysis

The InChI code for 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is 1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is a powder . It has a molecular weight of 179.67 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Novel Amino Acids

Radchenko et al. (2010) discussed the synthesis of sterically constrained amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which are useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Antibacterial Agents

Kimura et al. (1994) synthesized a series of novel chiral quinolones using 7-amino-5-azaspiro[2.4]heptan-4-yl derivatives. These compounds showed potent activity against Gram-positive and Gram-negative bacteria (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).

Development of Antimicrobial Agents

Al-Ahmadi & El-zohry (1995) worked on the synthesis of spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives, starting from 1-oxa-4-thiaspiro[4.4]nonan-2-one. These compounds were evaluated for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995).

Use in Drug Discovery

Wipf et al. (2004) developed heterocyclic 5-azaspiro[2.4]heptanes, which are relevant for chemistry-driven drug discovery. These compounds are functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Radioprotective Agents

Shapiro et al. (1968) reported the synthesis of 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, demonstrating its potential as a radioprotective agent in mice (Shapiro, Tansy, & Elkin, 1968).

Development of Anticancer and Antidiabetic Agents

Flefel et al. (2019) synthesized aminospirothiazolo pyridine–carbonitrile derivatives, which showed significant anticancer activities against human breast and liver carcinoma cell lines. These compounds also exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting their usefulness in antidiabetic therapies (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Synthesis of Aminoglycoside Antibiotics

Busscher, Rutjes, and van Delft (2005) discussed the importance of 2-deoxystreptamine, a central scaffold in the synthesis of aminoglycoside antibiotics. Aminoglycosides form a crucial class of antibiotics effective against Gram-negative bacteria and are integral in modern antibacterial therapies (Busscher, Rutjes, & van Delft, 2005).

Synthesis of Antimicrobial Surfactants

Amine et al. (2012) synthesized surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety. These compounds exhibited dyeing and antimicrobial activities, demonstrating their potential in various industries due to their high solubility and biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).

Safety and Hazards

The safety information for 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Propriétés

IUPAC Name |

3-amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVTTRGFCLNLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C(=O)S2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

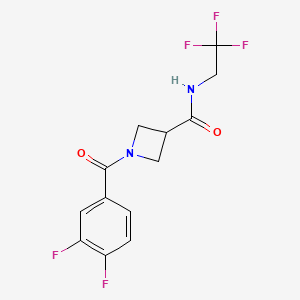

![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)

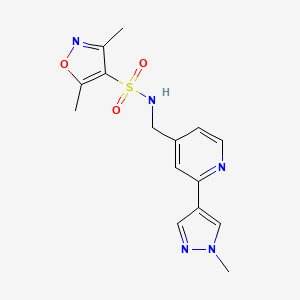

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)

![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)

![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)

![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)